2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid

Chemical Identity Analytical Chemistry Quality Control

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (CAS 1403483-55-5) is a specialized organic compound featuring a propanoic acid core with a gem-dimethyl group and an ortho-nitrobenzenesulfonyl substituent. It is primarily utilized as a versatile building block or intermediate in the synthesis of pharmaceuticals and agrochemicals, with its structure suggesting potential in enzyme inhibition.

Molecular Formula C10H11NO6S
Molecular Weight 273.26 g/mol
CAS No. 1403483-55-5
Cat. No. B1431371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
CAS1403483-55-5
Molecular FormulaC10H11NO6S
Molecular Weight273.26 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H11NO6S/c1-10(2,9(12)13)18(16,17)8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13)
InChIKeyNAEVYVZCUKBQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid: A High-Purity, ortho-Nitroaryl Sulfonyl Building Block for Pharmaceutical and Agrochemical Intermediates


2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (CAS 1403483-55-5) is a specialized organic compound featuring a propanoic acid core with a gem-dimethyl group and an ortho-nitrobenzenesulfonyl substituent . It is primarily utilized as a versatile building block or intermediate in the synthesis of pharmaceuticals and agrochemicals, with its structure suggesting potential in enzyme inhibition . The compound is commercially available from several vendors, with typical minimum purity specifications of 95% .

Why the ortho-Nitrobenzenesulfonyl Group in 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid Cannot Be Substituted with Generic Analogs


Generic substitution with analogs like 2-Methyl-2-(phenylsulfonyl)propanoic acid (CAS 34220-23-0) or the para-nitro isomer (CAS 364044-08-6) fails because the ortho-nitrobenzenesulfonyl (o-NBS) group imparts distinct electronic and steric properties . The ortho-nitro substituent creates a unique electron-withdrawing environment that can influence reactivity, stability, and the potential for specific non-covalent interactions (e.g., with enzyme active sites) compared to the para-nitro or unsubstituted phenyl analogs . These differences in regiochemistry and electronic character are critical for applications requiring precise molecular recognition or specific reactivity, as highlighted by its utility as a specialized intermediate .

Quantitative Differentiation of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid: A Comparator-Based Analysis


Molecular Weight as a Unique Structural and Analytical Fingerprint

The molecular weight of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is 273.26 g/mol, which is significantly higher than that of its non-nitrated analog, 2-Methyl-2-(phenylsulfonyl)propanoic acid (MW: 228.27 g/mol) . This difference is directly attributable to the presence of the ortho-nitro group (NO2, 46 g/mol) replacing a hydrogen atom (1 g/mol) on the phenyl ring .

Chemical Identity Analytical Chemistry Quality Control

Commercial Availability with a Minimum Purity Specification of 95%

Multiple vendors, including AKSci and Leyan, specify a minimum purity of 95% for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid . This provides a clear procurement target for researchers.

Procurement Chemical Synthesis Quality Assurance

Unique Ortho-Regiochemistry Compared to the Para-Nitro Isomer

The nitro group in 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is located in the ortho position relative to the sulfonyl group, whereas the analog with CAS 364044-08-6 is a para-nitrobenzene sulfonyl derivative . This positional isomerism is a fundamental structural difference with significant implications for molecular conformation, dipole moment, and potential binding interactions .

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Synthesis

Recommended Application Scenarios for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid Based on Its Differential Properties


Synthesis of Enzyme Inhibitors Requiring a Sterically and Electronically Demanding Sulfonyl Moiety

The ortho-nitrobenzenesulfonyl group in this compound provides a unique combination of steric bulk and electron-withdrawing character, which is distinct from simpler phenylsulfonyl or para-nitro analogs . This makes it a valuable intermediate for synthesizing enzyme inhibitors where precise interactions with a hydrophobic or electron-rich active site are required. The gem-dimethyl group also enhances metabolic stability and lipophilicity compared to unsubstituted propanoic acid derivatives .

Use as a Differentiated Intermediate in Agrochemical Development

The compound's structural features, particularly the ortho-nitroaryl sulfone group, are found in various agrochemicals . The ortho-nitro substitution pattern can influence soil mobility, photostability, and target-site binding in ways that differ from other isomers, making this specific compound a strategic choice for developing novel herbicides or fungicides with potentially improved environmental fate profiles .

High-Purity Building Block for Structure-Activity Relationship (SAR) Studies

Procurement of this compound with a verified minimum purity of 95% is essential for generating reliable SAR data. Using a lower-purity material or an incorrect analog could introduce significant variability, leading to flawed conclusions about a lead compound's potency, selectivity, or physicochemical properties. This specific compound's unique ortho-nitro substitution makes it a critical tool for probing the effects of this substituent in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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